![molecular formula C20H24N2O2S B14217204 [1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 828919-89-7](/img/structure/B14217204.png)
[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-: is a complex organic compound characterized by the presence of a biphenyl core with a carboxamide group and a mercaptoacetyl-substituted pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- typically involves multi-step organic reactions. One common approach is to start with the biphenyl core and introduce the carboxamide group through an amide coupling reaction. The mercaptoacetyl-substituted pentyl chain can be attached via a thiol-ene reaction, which involves the addition of a thiol group to an alkene.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The mercaptoacetyl group can undergo oxidation to form disulfides.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology: In biological research, [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- involves its interaction with specific molecular targets. The mercaptoacetyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4-carboxamide: Lacks the mercaptoacetyl-substituted pentyl chain.
N-[5-[(mercaptoacetyl)amino]pentyl]-carboxamide: Lacks the biphenyl core.
Uniqueness: The combination of the biphenyl core and the mercaptoacetyl-substituted pentyl chain in [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- provides a unique structure that allows for diverse chemical reactivity and biological interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
828919-89-7 |
|---|---|
Molekularformel |
C20H24N2O2S |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
4-phenyl-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C20H24N2O2S/c23-19(15-25)21-13-5-2-6-14-22-20(24)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12,25H,2,5-6,13-15H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
PLDBDKOMOBRBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCCNC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)

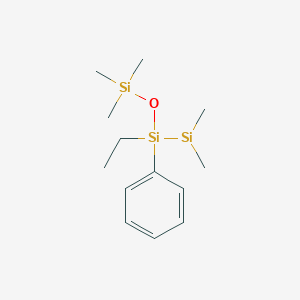
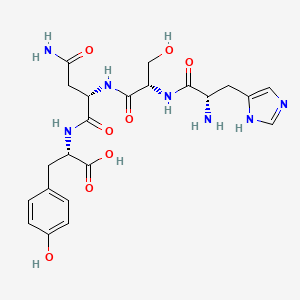
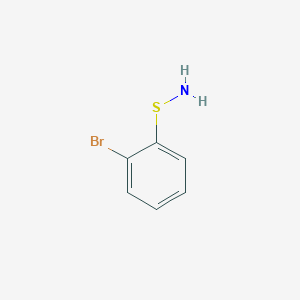
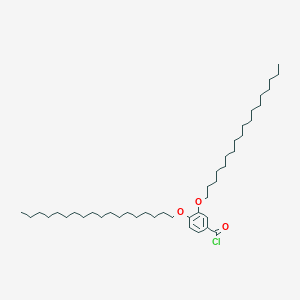
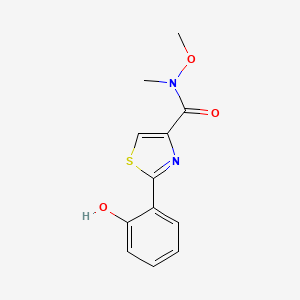

![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
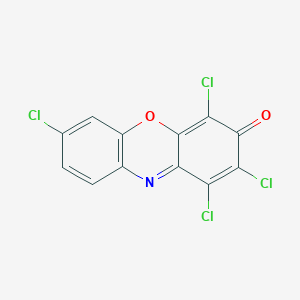
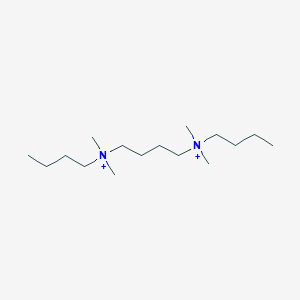

![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
